molecular formula C20H15N3OS2 B11627731 (6Z)-5-imino-6-[4-(methylsulfanyl)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[4-(methylsulfanyl)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11627731
M. Wt: 377.5 g/mol
InChI Key: CEYSZJXFQQHABL-ALGNWURXSA-N
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Description

The compound (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family

Properties

Molecular Formula

C20H15N3OS2

Molecular Weight

377.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H15N3OS2/c1-25-15-9-7-13(8-10-15)11-16-18(21)23-17(14-5-3-2-4-6-14)12-26-20(23)22-19(16)24/h2-12,21H,1H3/b16-11-,21-18?

InChI Key

CEYSZJXFQQHABL-ALGNWURXSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 2-aminothiazole derivatives under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with appropriate reagents to form the final thiazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.

    Pyrimidinones: Compounds with a pyrimidine ring and various substituents.

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents and the resulting chemical properties

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